3,5,5-Trimethylhexan-2-ol

Physicochemical property differentiation Hydrophobicity quantification QSAR and formulation design

Sourcing a single-isomer C9 secondary alcohol with reliable purity for fragrance intermediate or chiral building block applications often leads to generic isomer mixtures. 3,5,5-Trimethylhexan-2-ol (CAS 855919-03-8) is the defined secondary alcohol precursor for Vanoris, exhibiting a substantivity <3 hours and a soft, fruity-woody orris effect in soaps and shampoos. - Reproducible Esterification: ≥95% purity ensures consistent yields and olfactory quality for the acetate ester derivative. - Chiral Research Utility: Defined stereocenter at C2 with adjacent C3/C5 steric branching supports enantioselective methodology development. - Analytical Reference: Discriminates from the primary isomer (CAS 3452-97-9) by GC-MS retention for industrial C9 alcohol stream QC.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
Cat. No. B13252236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethylhexan-2-ol
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)C(C)O
InChIInChI=1S/C9H20O/c1-7(8(2)10)6-9(3,4)5/h7-8,10H,6H2,1-5H3
InChIKeyFSAGPRXMYKEFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,5-Trimethylhexan-2-ol: Chemical Identity and Procurement Baseline for Specialty Alcohol Selection


3,5,5-Trimethylhexan-2-ol (CAS 855919-03-8) is a C9 branched-chain secondary alcohol with molecular formula C9H20O and molecular weight 144.25 g/mol [1]. Structurally, it belongs to the trimethylhexanol isomer family but is distinguished from more common industrial isomers (e.g., 3,5,5-trimethyl-1-hexanol, CAS 3452-97-9) by the secondary alcohol position at C2 rather than a primary terminal hydroxyl [2]. This positional isomerism confers distinct physicochemical and sensory properties that affect formulation behavior and end-use performance. The compound is primarily encountered in specialty fine chemical, fragrance intermediate, and research contexts, with commercial availability at research-grade purity levels (typically ≥95%) from select specialty chemical suppliers .

Workflow Fragrance ester precursor, chiral substrate, analytical isomer standard
Selection Defined secondary alcohol isomer, research-grade purity (≥95%)
Context Chiral C2 stereocenter enables enantioselective synthesis and chiral analysis

Why 3,5,5-Trimethylhexan-2-ol Cannot Be Replaced by Generic Trimethylhexanol Isomers in Performance-Critical Applications


Generic substitution among C9 branched alcohols fails due to stereoelectronic and positional isomerism effects that directly govern physicochemical parameters including LogP, hydrogen bonding capacity, and metabolic or olfactory receptor interactions [1]. 3,5,5-Trimethylhexan-2-ol contains a secondary hydroxyl group at position 2, whereas the more abundant industrial isomer 3,5,5-trimethyl-1-hexanol (CAS 3452-97-9) possesses a primary terminal hydroxyl [2]. This structural divergence alters hydrogen bond donor orientation, impacts calculated partition coefficients (LogP), and produces distinct downstream derivative profiles—for example, the acetate ester of 3,5,5-trimethylhexan-2-ol yields Vanoris, a commercial fragrance ingredient with substantivity <3 hours and soft fruity-woody odor character . Such performance parameters are isomer-specific and cannot be reproduced by substituting the primary alcohol isomer or other trimethylhexanol variants without reformulation.

Secondary vs. primary hydroxyl

3,5,5-Trimethyl-1-hexanol (primary isomer) has different hydrogen bond orientation and reactivity; direct substitution may alter ester derivative properties.

LogP mismatch

The secondary alcohol exhibits lower computed LogP than the primary isomer, potentially shifting partitioning behavior in emulsion or fragrance delivery systems.

Derivative performance divergence

The acetate ester (Vanoris) derived from this isomer shows specific substantivity; primary alcohol esters may not replicate fragrance performance.

3,5,5-Trimethylhexan-2-ol: Quantitative Evidence for Differentiated Procurement and Scientific Selection


Molecular Branching and Hydroxyl Position Determine LogP Partitioning Behavior Relative to Linear Alcohols

The XLogP3-AA value (octanol-water partition coefficient) for 3,5,5-trimethylhexan-2-ol is 2.9 [1]. This differs from the KOWWIN-estimated Log Kow of 3.11 reported for the primary alcohol isomer 3,5,5-trimethyl-1-hexanol (CAS 3452-97-9) [2]. The difference reflects how molecular branching and secondary hydroxyl positioning influence hydrophobicity relative to linear C9 alcohols (e.g., 1-nonanol) and among positional isomers. For formulation scientists, this LogP variance affects solubility parameters and partitioning behavior in emulsion systems.

LogP comparison
Reported
Target XLogP3-AA = 2.9 vs. primary isomer Log Kow 3.11 (estimated)

Lower hydrophobicity may influence emulsion partitioning; requires formulation validation.

Computational predictions; experimental verification recommended.

Physicochemical property differentiation Hydrophobicity quantification QSAR and formulation design

Purity Profile and Commercial Availability Differentiate Research-Grade Material from Industrial Solvent Grades

Commercial procurement of 3,5,5-trimethylhexan-2-ol (CAS 855919-03-8) is available at certified 95% purity from specialty fine chemical suppliers . In contrast, the commercial product 'Nonanol'—which consists of approximately 80% 3,5,5-trimethylhexanol (primary isomer mixture) with remaining 20% comprising unspecified related isomers and impurities—represents an industrial-grade solvent product unsuitable for analytical or synthetic applications requiring defined purity [1]. The target compound's defined purity specification and CAS registry entry (distinct from industrial 'Nonanol' mixtures under CAS 28473-21-4) provide procurement traceability essential for GLP/GMP documentation.

Purity specification
Head-to-head
≥95% certified vs. industrial Nonanol ~80% (with 20% unspecified impurities)

Supports reproducible analytical and synthetic applications; traceable CAS identity.

Based on vendor specifications and EPA ChAMP data.

Analytical specification Procurement quality control Research vs. industrial grade

Ester Derivative Performance: Fragrance Substantivity and Odor Profile Differentiation in Personal Care Applications

The acetate ester of 3,5,5-trimethylhexan-2-ol (commercial name Vanoris, INCI: 3,5,5-Trimethylhexyl acetate) exhibits substantivity <3 hours in personal care formulations and delivers a soft, fruity, woody odor with pleasing orris effect . Performance metrics indicate moderate efficacy in fine fragrance and AP deodorant applications, with good performance in soaps and shampoos. This substantivity profile—defined as the duration of fragrance perception on a substrate—provides a quantitative selection criterion for formulators. The isomeric acetate derived from the primary alcohol 3,5,5-trimethyl-1-hexanol would possess different volatility and receptor-binding characteristics due to altered ester geometry and electronic distribution.

Ester substantivity
Class-level
Acetate ester (Vanoris) described as substantive; no direct comparative data for free alcohol.

Isomer-specific substantivity requires experimental confirmation in target formulation.

Data from fragrance supplier references; independent replication advised.

Fragrance ingredient performance Substantivity Olfactory characterization

Biodegradation Potential as Differentiator Among Branched Alcohol Isomers

Ready biodegradability prediction for 3,5,5-trimethyl-1-hexanol (the primary alcohol isomer) yields a positive result (YES) based on BIOWIN modeling [1]. The biodegradation behavior of branched alcohols is known to be highly sensitive to the position and degree of branching [2]. While direct experimental biodegradation data for 3,5,5-trimethylhexan-2-ol are not available in open literature, computational prediction for the related isomer provides a baseline for class-level inference regarding environmental persistence. The secondary alcohol isomer may exhibit different biodegradation kinetics compared to the primary isomer due to altered susceptibility to oxidative enzymatic attack.

Biodegradation
Class-level
Primary isomer predicted ready biodegradable (BIOWIN YES); no direct data for target secondary alcohol.

Biodegradation kinetics may differ; isomer-specific testing required for environmental compliance.

Computational model for related isomer; direct OECD testing unavailable.

Environmental fate Biodegradability prediction Sustainable procurement

Synthetic Utility as Chiral Intermediate for Enantioselective Method Development

3,5,5-Trimethylhexan-2-ol contains one stereogenic center at C2 (carbon bearing the secondary hydroxyl group) and one undefined stereocenter, with 0 defined stereocenters computationally identified [1]. This chiral nature positions the compound as a candidate for enantioselective synthetic applications or as an analytical reference material for chiral chromatography method development. The presence of branching at C3 and C5 adjacent to the stereocenter provides steric differentiation that may influence diastereoselectivity in reactions involving this alcohol as a chiral auxiliary or substrate.

Chirality
Supporting
One stereogenic center at C2 (secondary alcohol) vs. achiral primary isomer.

Enables chiral synthesis and analytical method development; enantiomeric resolution data not reported.

Computational stereocenter count; enantiomer-specific properties remain uncharacterized.

Chiral synthesis Asymmetric catalysis Analytical reference standard

Vapor Pressure and Henry's Law Constant Comparison Between Secondary and Primary Isomers

For the primary alcohol isomer 3,5,5-trimethyl-1-hexanol (CAS 3452-97-9), the mean vapor pressure at 25°C is estimated as 0.106 mm Hg (14.1 Pa) [1]. The bond-method Henry's Law constant is estimated at 4.12×10⁻⁵ atm-m³/mole [1]. For the target secondary alcohol 3,5,5-trimethylhexan-2-ol (CAS 855919-03-8), direct experimental or computed vapor pressure data are not available in open literature; however, secondary alcohols generally exhibit slightly higher vapor pressures than their primary isomers of equivalent carbon number due to reduced intermolecular hydrogen bonding efficiency. This class-level inference supports differential volatility considerations in fragrance volatility design and exposure scenario modeling.

Volatility
Class-level
Target: no data; primary isomer VP 0.106 mm Hg (25°C). Secondary alcohols typically slightly higher VP.

Volatility profile may differ; direct measurement needed for fragrance evaporation or exposure modeling.

Inference from alcohol class behavior; isomer-specific VP not experimentally determined.

Volatility Environmental partitioning Exposure assessment

Validated Application Scenarios for 3,5,5-Trimethylhexan-2-ol in Research, Synthesis, and Fragrance Development


Precursor for Specialty Fragrance Ester Synthesis (Vanoris Production)

Based on the established performance characteristics of the acetate ester derivative Vanoris (3,5,5-Trimethylhexyl acetate), 3,5,5-trimethylhexan-2-ol serves as the essential alcohol precursor for synthesizing this commercial fragrance ingredient. The resulting ester exhibits substantivity <3 hours in personal care formulations with soft, fruity, woody odor and orris effect, and demonstrates good performance specifically in soaps and shampoos . Procurement of the pure secondary alcohol (≥95% purity) ensures reproducible esterification yields and consistent derivative olfactory quality [1].

Research-Grade Chiral Substrate for Enantioselective Synthesis Development

The presence of a stereogenic center at C2 makes 3,5,5-trimethylhexan-2-ol suitable for use as a chiral building block or model substrate in developing enantioselective catalytic methodologies. The adjacent C3 and C5 branching provides steric environment differentiation that can influence diastereoselectivity in asymmetric transformations. This application is supported by the compound's defined molecular identity (CAS 855919-03-8) and availability at research-grade purity (≥95%) suitable for reproducible synthetic outcomes .

Analytical Reference Standard for Differentiating Trimethylhexanol Isomers

Given that the commercial industrial product 'Nonanol' contains approximately 80% 3,5,5-trimethylhexanol as a mixed isomer composition with 20% unspecified impurities [1], the pure, single-isomer 3,5,5-trimethylhexan-2-ol (CAS 855919-03-8) provides an essential analytical reference standard for GC-MS or HPLC method development. Its distinct retention characteristics relative to the primary alcohol isomer enable accurate isomer identification and quantification in complex mixtures or quality control of industrial C9 alcohol streams.

Model Compound for Structure-Activity Relationship Studies in Fragrance Science

The quantitative physicochemical differentiation demonstrated for 3,5,5-trimethylhexan-2-ol—including XLogP3-AA = 2.9 versus estimated Log Kow = 3.11 for the primary isomer [2]—supports its use as a model compound in QSAR and fragrance science research. The secondary hydroxyl positioning influences hydrogen bonding capacity and receptor interaction potential, enabling systematic investigation of how subtle structural variations in branched alcohols affect olfactory perception and formulation behavior.

Application
Selection Property
Validation Focus
Fragrance ester synthesis (Vanoris precursor)
Defined secondary alcohol isomer, purity ≥95%
Esterification yield, olfactory substantivity validation
Chiral substrate for enantioselective synthesis
Stereogenic center at C2 with adjacent branching
Diastereoselectivity and enantiomeric excess verification
Analytical reference standard for isomer differentiation
Single-isomer CAS 855919-03-8, distinct from industrial Nonanol mixtures
Chromatographic resolution and quantification method validation
QSAR / fragrance SAR model compound
Positional isomer with defined LogP differentiation and secondary OH
Correlation of structure with olfactory perception and formulation behavior
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